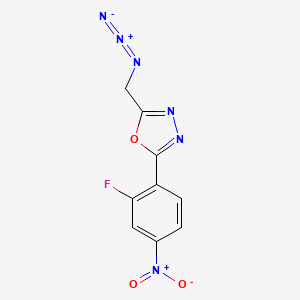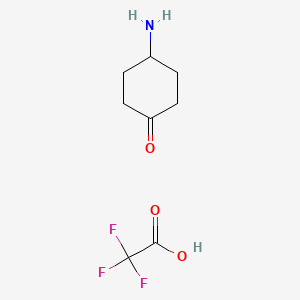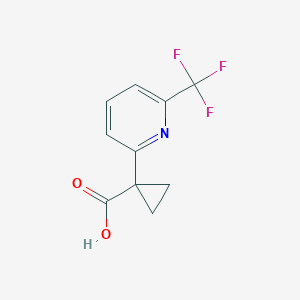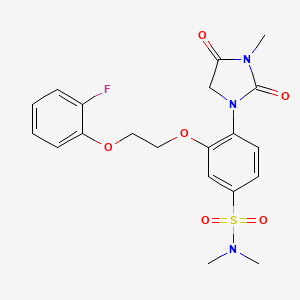
C25H17BrClN3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C25H17BrClN3O3 is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C25H17BrClN3O3 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary, but it generally includes reactions such as halogenation, nitration, and condensation. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process. Environmental and safety considerations are also paramount, with measures in place to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
C25H17BrClN3O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups and properties.
Applications De Recherche Scientifique
C25H17BrClN3O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving biological systems, such as enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which C25H17BrClN3O3 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
C25H17BrClN3O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The differences in chemical properties, reactivity, and applications can provide insights into the distinct advantages of This compound .
List of Similar Compounds
C24H16BrClN3O3: A compound with a similar structure but one less carbon atom.
C25H17BrClN2O3: A compound with a similar structure but one less nitrogen atom.
C25H17BrClN3O2: A compound with a similar structure but one less oxygen atom.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C25H17BrClN3O3 |
|---|---|
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
3-benzoyl-1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C25H17BrClN3O3/c1-14-18(27)8-5-9-19(14)29-24(32)20-21(23(31)15-6-3-2-4-7-15)28-30(22(20)25(29)33)17-12-10-16(26)11-13-17/h2-13,20,22H,1H3 |
Clé InChI |
YNWQZIVVYMLXNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)


methanone](/img/structure/B12623973.png)

![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)



